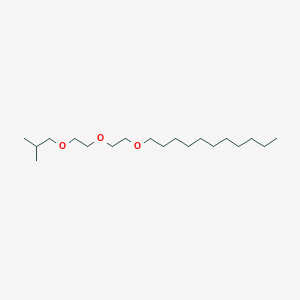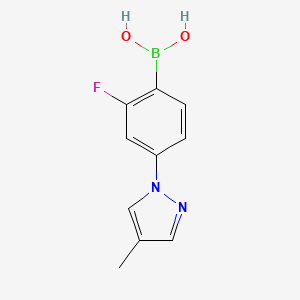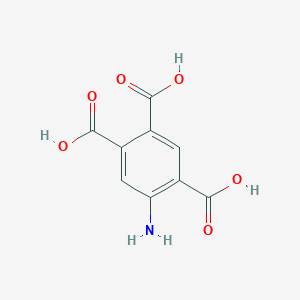
Dimethyl 5,5-dimethyl-5,6,7,8-tetrahydro-1,2-naphthalenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester typically involves the esterification of the corresponding dicarboxylic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the oxidation of 2,6-diisopropylnaphthalene followed by esterification. This method is efficient for large-scale production and ensures high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Produces the corresponding dicarboxylic acid.
Reduction: Yields the corresponding alcohols.
Substitution: Results in substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of high-performance materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester involves its interaction with molecular targets through its ester groups and aromatic ring. These interactions can influence various biochemical pathways, although detailed mechanisms are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Naphthalenedicarboxylic acid, dimethyl ester: Similar in structure but differs in the position of ester groups.
1,4-Naphthalenedicarboxylic acid: Another isomer with different chemical properties.
Uniqueness
1,2-Naphthalenedicarboxylic acid, 5,6,7,8-tetrahydro-5,5-dimethyl-, 1,2-dimethyl ester is unique due to its specific ester group positions and the presence of tetrahydro and dimethyl groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
36963-52-7 |
|---|---|
Formule moléculaire |
C16H20O4 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
dimethyl 5,5-dimethyl-7,8-dihydro-6H-naphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20O4/c1-16(2)9-5-6-10-12(16)8-7-11(14(17)19-3)13(10)15(18)20-4/h7-8H,5-6,9H2,1-4H3 |
Clé InChI |
SADYODOKVQOCNN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1C=CC(=C2C(=O)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


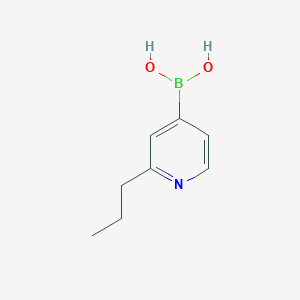
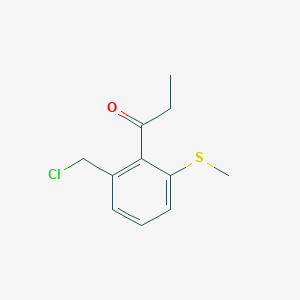


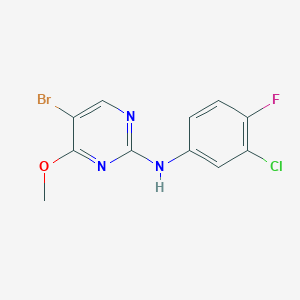
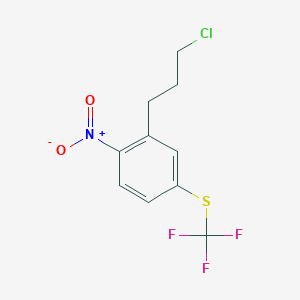
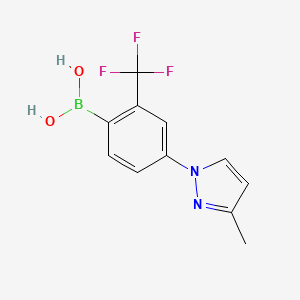
![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)

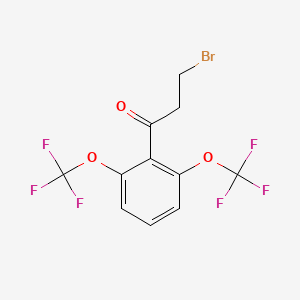
![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)
